![molecular formula C36H28N2O2S2 B12547222 2,9-Bis{4-[2-(thiophen-3-yl)ethoxy]phenyl}-1,10-phenanthroline CAS No. 143035-74-9](/img/structure/B12547222.png)
2,9-Bis{4-[2-(thiophen-3-yl)ethoxy]phenyl}-1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Bis{4-[2-(thiophen-3-yl)ethoxy]phenyl}-1,10-phenanthroline is a complex organic compound that belongs to the class of phenanthroline derivatives. This compound is characterized by the presence of two thiophene rings attached to the phenanthroline core through ethoxyphenyl linkers. Phenanthroline derivatives are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis{4-[2-(thiophen-3-yl)ethoxy]phenyl}-1,10-phenanthroline typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boron reagents with halogenated phenanthroline derivatives under mild conditions, using palladium catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. The key challenges in industrial production include ensuring the purity of the final product and optimizing reaction conditions to maximize yield.
Chemical Reactions Analysis
Types of Reactions
2,9-Bis{4-[2-(thiophen-3-yl)ethoxy]phenyl}-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The phenanthroline core can be reduced under specific conditions.
Substitution: The ethoxyphenyl linkers can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the phenanthroline core can produce dihydrophenanthroline derivatives.
Scientific Research Applications
2,9-Bis{4-[2-(thiophen-3-yl)ethoxy]phenyl}-1,10-phenanthroline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.
Industry: Used in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 2,9-Bis{4-[2-(thiophen-3-yl)ethoxy]phenyl}-1,10-phenanthroline involves its ability to coordinate with metal ions. The phenanthroline core provides nitrogen atoms that can donate electron pairs to metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA or proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2,9-Bis(4-bromophenyl)-1,10-phenanthroline: Similar structure but with bromophenyl groups instead of thiophene rings.
2,9-Bis(4-methoxyphenyl)-1,10-phenanthroline: Contains methoxyphenyl groups instead of thiophene rings.
Uniqueness
2,9-Bis{4-[2-(thiophen-3-yl)ethoxy]phenyl}-1,10-phenanthroline is unique due to the presence of thiophene rings, which can impart specific electronic properties to the compound. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic semiconductors.
Properties
CAS No. |
143035-74-9 |
|---|---|
Molecular Formula |
C36H28N2O2S2 |
Molecular Weight |
584.8 g/mol |
IUPAC Name |
2,9-bis[4-(2-thiophen-3-ylethoxy)phenyl]-1,10-phenanthroline |
InChI |
InChI=1S/C36H28N2O2S2/c1-2-30-8-14-34(28-5-11-32(12-6-28)40-20-16-26-18-22-42-24-26)38-36(30)35-29(1)7-13-33(37-35)27-3-9-31(10-4-27)39-19-15-25-17-21-41-23-25/h1-14,17-18,21-24H,15-16,19-20H2 |
InChI Key |
FKUFKDMYICAYCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C=CC(=N3)C4=CC=C(C=C4)OCCC5=CSC=C5)N=C(C=C2)C6=CC=C(C=C6)OCCC7=CSC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


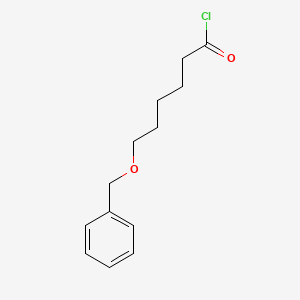
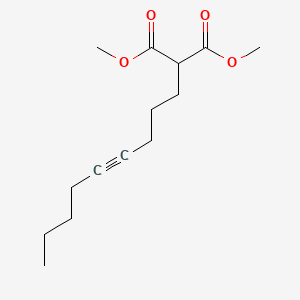
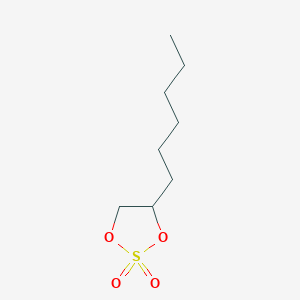
![1,1'-(7,7'-Dibromo-9,9'-spirobi[fluorene]-2,2'-diyl)di(ethan-1-one)](/img/structure/B12547156.png)
![D-Norleucine, N-[[(2R,6S)-2,6-dimethyl-1-piperidinyl]carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI)](/img/structure/B12547157.png)
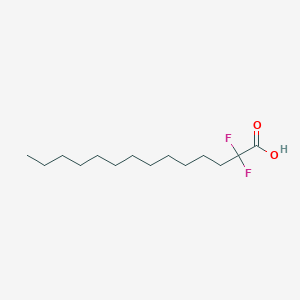
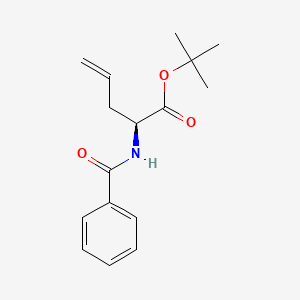
![6-Chloro-9-(diethylamino)-11H-pyrido[3,2-a]carbazol-5-ol](/img/structure/B12547164.png)
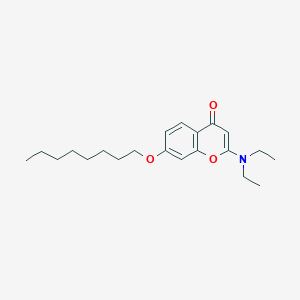
![2-{5-[(1H-Imidazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-ol](/img/structure/B12547168.png)

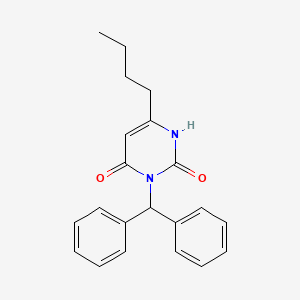
![9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]-](/img/structure/B12547205.png)
![2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one](/img/structure/B12547212.png)
